

Application Note: HPLC Method for the Quantification of Morpholine Salicylate

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Compound of Interest

Compound Name: *Morpholine salicylate*

Cat. No.: *B095045*

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Introduction

Morpholine salicylate is a salt formed from the organic base morpholine and salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID).^{[1][2]} Accurate quantification of this active pharmaceutical ingredient (API) is crucial for quality control, formulation development, and stability testing. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of salicylates due to its specificity, sensitivity, and ability to separate the analyte of interest from potential impurities and degradation products.^{[3][4][5]} This application note provides a detailed protocol for the quantification of the salicylate moiety in **morpholine salicylate** using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Principle

Morpholine salicylate, in an aqueous or hydro-alcoholic solution, will dissociate into the morpholinium cation and the salicylate anion. The salicylate anion possesses a strong UV chromophore, allowing for its sensitive detection and quantification. This method utilizes a C18 stationary phase to retain the salicylate anion, which is then eluted using a suitable mobile phase. The concentration of salicylate is determined by comparing the peak area of the sample to that of a known standard. Due to the lack of a strong chromophore, morpholine is not directly detected under these conditions without a derivatization step.^[6]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Parameter	Recommended Condition
HPLC System	Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis or PDA Detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile : 0.1% Acetic Acid in Water (60:40, v/v) ^[7]
Flow Rate	1.0 mL/min ^{[8][9]}
Injection Volume	20 µL ^{[8][9]}
Column Temp.	30°C ^{[8][9]}
Detection	UV at 304 nm ^[8]
Run Time	Approximately 10 minutes

Reagent and Standard Preparation

- Reagents: HPLC grade acetonitrile, acetic acid, and water.
- Standard Stock Solution (1000 µg/mL of Salicylic Acid): Accurately weigh approximately 100 mg of salicylic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-150 µg/mL.

Sample Preparation

- Accurate Weighing: Accurately weigh a quantity of **morpholine salicylate** powder equivalent to approximately 100 mg of salicylic acid.

- Dissolution: Transfer the weighed sample to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
- Dilution: Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
- Further Dilution: Pipette 10 mL of this solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to achieve a final theoretical concentration of 100 µg/mL of salicylic acid.
- Filtration: Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[8]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[7][9]

Validation Parameter	Typical Acceptance Criteria
Specificity	The peak for salicylate should be well-resolved from any impurities or excipients.
Linearity	A correlation coefficient (r^2) of ≥ 0.999 over the concentration range.[8][10]
Accuracy (Recovery)	98.0% to 102.0% recovery of the analyte in spiked placebo samples.[8][10]
Precision (RSD)	Repeatability (intra-day) and intermediate precision (inter-day) RSD $\leq 2.0\%.$ [8]
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1.
Robustness	Insignificant changes in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, temperature).

Data Presentation

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
%RSD of Peak Areas (n=6)	$\leq 2.0\%$

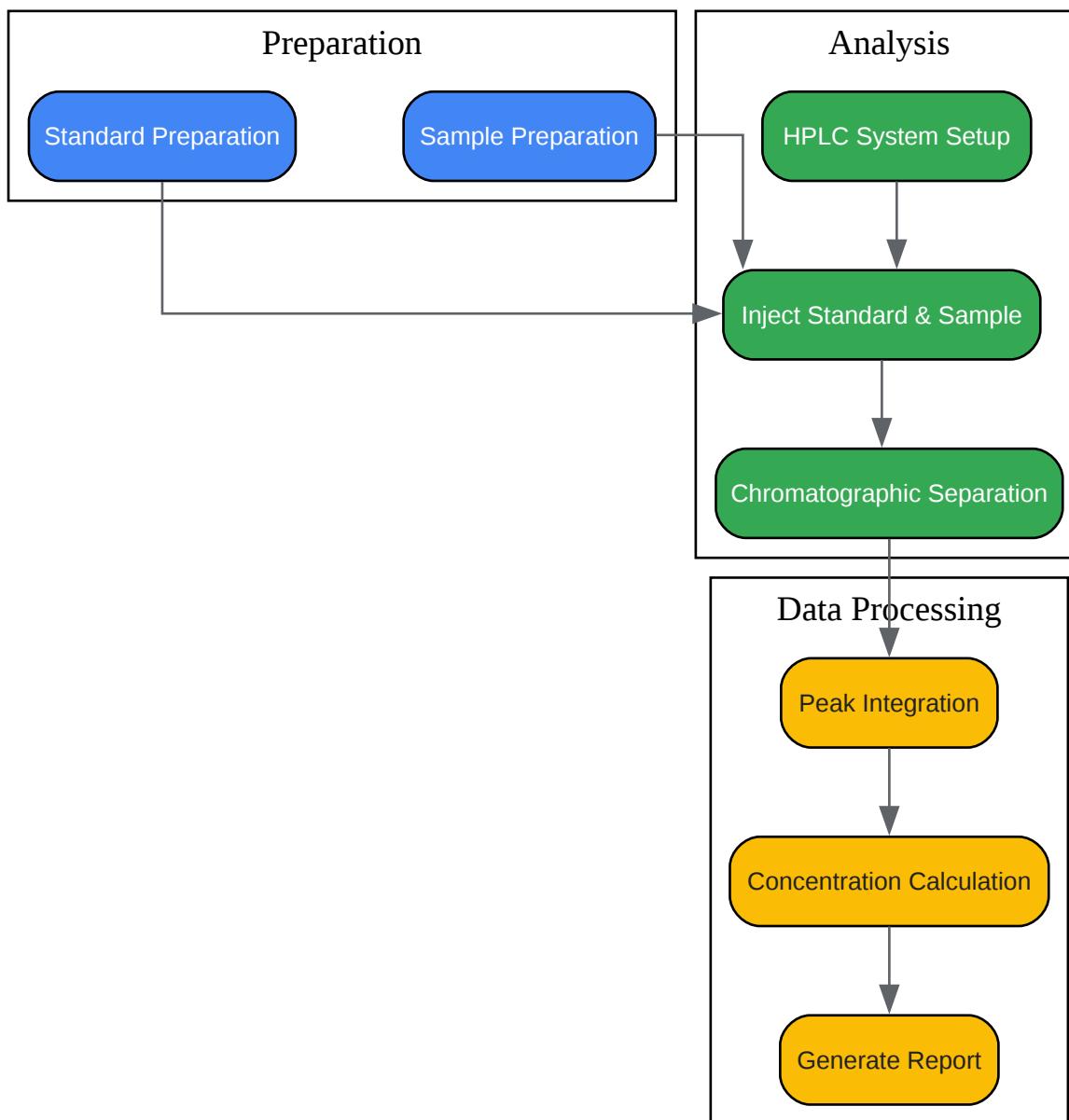
Table 2: Linearity Data for Salicylic Acid

Concentration ($\mu\text{g/mL}$)	Mean Peak Area (n=3)
10	[Insert Data]
25	[Insert Data]
50	[Insert Data]
75	[Insert Data]
100	[Insert Data]
125	[Insert Data]
150	[Insert Data]
Correlation Coefficient (r^2)	[Insert Value]

Table 3: Accuracy (Recovery) Data

Spiked Level	Amount Added ($\mu\text{g/mL}$)	Amount Found ($\mu\text{g/mL}$)	% Recovery
80%	80	[Insert Data]	[Insert Value]
100%	100	[Insert Data]	[Insert Value]
120%	120	[Insert Data]	[Insert Value]
Mean % Recovery	[Insert Value]		

Workflow Diagram



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Caption: Experimental workflow for the HPLC quantification of **morpholine salicylate**.

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the routine quantification of the salicylate moiety in **morpholine salicylate**. The method demonstrates good specificity,

linearity, accuracy, and precision, making it suitable for quality control and research applications in the pharmaceutical industry.

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